Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl-
Description
Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- is a structurally complex molecule featuring a benzamide core substituted with a hexahydro-1H-1,4-diazepine ring at the 4-position and an N-propyl group. The hexahydro-1,4-diazepine moiety is critical for receptor binding, as seen in related H3 antagonists and PARP inhibitors, while the N-propyl group may influence pharmacokinetic properties such as solubility and bioaccumulation .
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
4-(1,4-diazepan-1-yl)-N-propylbenzamide |
InChI |
InChI=1S/C15H23N3O/c1-2-8-17-15(19)13-4-6-14(7-5-13)18-11-3-9-16-10-12-18/h4-7,16H,2-3,8-12H2,1H3,(H,17,19) |
InChI Key |
DOKZKRDWBLLWPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)N2CCCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- typically involves the reaction of benzoyl chloride with hexahydro-1H-1,4-diazepine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propylamine to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, alcohols
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzamides
Scientific Research Applications
Chemistry: Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- is used as a building block in organic synthesis. It can be utilized to create more complex molecules for research purposes.
Biology: In biological research, this compound may be used to study enzyme interactions and receptor binding due to its unique structure.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- involves its interaction with specific molecular targets such as enzymes or receptors. The benzamide group can form hydrogen bonds with active sites, while the hexahydro-1H-1,4-diazepin-1-yl ring provides structural stability. The N-propyl substitution may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Diazepine Moieties
Ku-0058948
- Structure: 4-[[4-Fluoro-3-[(hexahydro-1H-1,4-diazepin-1-yl)carbonyl]phenyl]methyl]-1(2H)-phthalazinone.
- Molecular Formula : C₂₁H₂₂FN₅O₂ (estimated).
- Activity : Potent PARP inhibitor, comparable to Olaparib, with enhanced DNA repair inhibition .
- Key Difference: Incorporates a phthalazinone ring instead of a benzamide core, enhancing its binding affinity for PARP enzymes .
2-(Hexahydro-1H-1,4-diazepin-1-yl)benzothiazole Derivatives
N-Alkyl Benzamide Analogs
N,N-Dipropylbenzamide (CAS 14657-86-4)
- Structure : Benzamide with dual N-propyl substitutions.
- Molecular Formula: C₁₃H₁₉NO.
N-Propyl Benzamide
Diazepine-Containing Non-Benzamide Compounds
2,4,6-Cycloheptatrien-1-one, 2-(hexahydro-1H-1,4-diazepin-1-yl)- (CAS 864754-03-0)
- Structure: Cycloheptatrienone linked to diazepine.
- Molecular Formula : C₁₂H₁₇ClN₂O.
Data Table: Structural and Functional Comparison
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